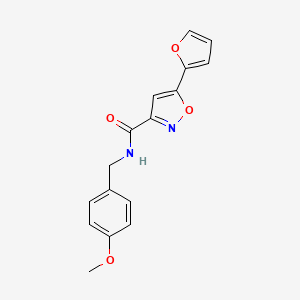
N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide
Overview
Description
N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a benzyl group, a chloro substituent, and a tetrazole ring attached to a benzamide core. Tetrazole derivatives are known for their diverse biological activities and have found applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide involves several steps. One common method starts with the preparation of the tetrazole ring. This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride or iodine . The resulting tetrazole intermediate is then subjected to further reactions to introduce the benzyl, chloro, and methyl groups.
Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has been reported to be efficient for the preparation of tetrazole derivatives, providing shorter reaction times and higher yields . Additionally, the use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the formation of the corresponding methoxy derivative.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions. Oxidizing agents such as hydrogen peroxide can convert the tetrazole to its corresponding oxo derivative.
Cycloaddition Reactions: Tetrazoles are known to undergo [3+2] cycloaddition reactions with alkynes and alkenes, forming triazoles and other heterocyclic compounds.
Common reagents used in these reactions include sodium azide, zinc chloride, iodine, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: Tetrazole derivatives are known for their pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial properties. This compound may serve as a lead structure for the development of new therapeutic agents.
Materials Science: Tetrazole-containing compounds have been explored for their use in energetic materials and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The benzyl and chloro substituents may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
N-benzyl-4-chloro-N-methyl-2-(1H-tetrazol-1-yl)benzamide can be compared to other tetrazole derivatives, such as:
5-Substituted Tetrazoles: These compounds have a similar tetrazole core but differ in the substituents attached to the ring.
Tetrazole-Containing Benzamides: These compounds share the benzamide core with this compound but differ in the substituents on the benzamide and tetrazole rings.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties compared to other tetrazole derivatives.
Properties
IUPAC Name |
N-benzyl-4-chloro-N-methyl-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-21(10-12-5-3-2-4-6-12)16(23)14-8-7-13(17)9-15(14)22-11-18-19-20-22/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRMCBLBFAVNFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]acetamide](/img/structure/B4478160.png)
![4-{4-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B4478167.png)
![1-[2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]proline](/img/structure/B4478170.png)
![N-benzyl-N-methyl-1-[6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methanamine](/img/structure/B4478176.png)
![N-[4-(cyanomethyl)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4478191.png)
![2-[4-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B4478207.png)
![N-[2-(3-methoxyphenyl)-1-methylethyl]-3-(4-methylpiperidin-1-yl)-3-oxopropan-1-amine](/img/structure/B4478210.png)
![2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)-N-[(PYRIDIN-2-YL)METHYL]BENZAMIDE](/img/structure/B4478216.png)
![N-methyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4478226.png)
![8-[4-(diphenylmethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4478229.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B4478252.png)

![3-METHYL-4-(N-METHYLMETHANESULFONAMIDO)-N-{4-[(1-METHYLPIPERIDIN-4-YL)OXY]PHENYL}BENZAMIDE](/img/structure/B4478257.png)
